molecular formula C8H9NOS B13817008 1-(6-Methylsulfanylpyridin-2-yl)ethanone

1-(6-Methylsulfanylpyridin-2-yl)ethanone

Cat. No.: B13817008
M. Wt: 167.23 g/mol
InChI Key: WYCZUJDMVMKWGL-UHFFFAOYSA-N
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Description

1-(6-Methylsulfanylpyridin-2-yl)ethanone is a pyridine derivative with a methylsulfanyl (-SCH₃) group at the 6-position and an acetyl (-COCH₃) group at the 2-position of the pyridine ring (Figure 1). This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyridine-based scaffolds .

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

1-(6-methylsulfanylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H9NOS/c1-6(10)7-4-3-5-8(9-7)11-2/h3-5H,1-2H3

InChI Key

WYCZUJDMVMKWGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC=C1)SC

Origin of Product

United States

Preparation Methods

Multi-Step Process via Benzyl Chloride and Nitrile Intermediates

A well-documented method involves a five-step sequence starting from 4-(methylthio)benzyl alcohol:

Step Reaction Key Reagents Description
(a) Conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride Thionyl chloride or similar chlorinating agent The hydroxyl group is converted to a better leaving group (chloride) to facilitate nucleophilic substitution.
(b) Conversion of 4-(methylthio)benzyl chloride to 4-(methylthio)phenylacetonitrile Alkali metal cyanide (e.g., KCN) Nucleophilic substitution introduces the nitrile group.
(c) Condensation of 4-(methylthio)phenylacetonitrile with 6-methylnicotinic ester Base-catalyzed condensation Forms 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine intermediate.
(d) Hydrolysis and decarboxylation of the cyanoacetyl intermediate Acidic conditions Converts nitrile and ester groups to ketone functionality, forming 3-2-(4-(methylthio)phenyl)acetylpyridine.
(e) Oxidation of methylthio to methylsulfonyl group Oxidizing agents such as hydrogen peroxide or peracids Final oxidation step to yield the methylsulfonyl ethanone derivative.

This approach is detailed in US Patent US6566527B1 and provides a robust route with good overall yields. The oxidation step is critical and must be carefully controlled to avoid over-oxidation or decomposition.

Alternative Process Avoiding Tungsten-Based Catalysts

An improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, closely related to the target compound, avoids the use of hazardous tungsten-based catalysts and explosive oxidants by employing sulfonate intermediates already in the correct oxidation state.

Key features of this method include:

  • Use of 1-(6-methylpyridin-3-yl)ethanone intermediate (which may exist in enol form).
  • Reaction with 4-substituted-phenylmethylsulfone derivatives where the sulfur is already oxidized to sulfone.
  • The coupling reaction is carried out in the presence of bases such as piperidine, which enhances yields.
  • Typical reaction conditions: 40°C for approximately 16 hours.
  • Intermediate compounds such as 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol are formed transiently and can be isolated if desired.
  • The process may be conducted in a one-pot manner without isolating intermediates, improving efficiency.
  • Avoids the use of hydrogen peroxide or organic peroxides, enhancing safety.

This method is advantageous for industrial scale due to safer reagents and milder conditions.

Grignard Reagent-Based Synthesis

Another novel approach involves the addition of a Grignard reagent to esters of 6-methylpyridine-3-carboxylic acid:

Step Reaction Key Reagents Conditions Yield
Formation of Grignard reagent Alkylmagnesium chloride or bromide (e.g., tert-butylmagnesium chloride) Organomagnesium halide In THF solvent, 10-30 volumes, preferably ~20 volumes N/A
Addition to 6-methylpyridine-3-carboxylic acid ester Ester of 6-methylpyridine-3-carboxylic acid 40-70°C, preferably 65°C, reaction time 30 min to 2 hours 78-88% molar yield

This method allows direct formation of the ethanone derivative with good yields and avoids tungsten catalysts. The reaction is typically run at elevated temperatures in tetrahydrofuran (THF) solvent, with careful control of reagent addition rates.

Hydration of 5-Ethynyl-2-methylpyridine Intermediate

The intermediate 1-(6-methylpyridin-3-yl)ethanone can be prepared by hydration of 5-ethynyl-2-methylpyridine:

  • The hydration is carried out in a sulfuric acid and toluene mixture (ratios from 2:1 to 4:1, preferably 4:1).
  • Reaction temperatures vary from 50°C to 80°C, with reaction times from 2 to 16 hours depending on temperature.
  • The product is extracted with ethyl acetate and concentrated.
  • Typical molar yields exceed 90%, making this a highly efficient step.

Summary Table of Preparation Methods

Method Key Steps Reagents/Catalysts Conditions Advantages Yield
Multi-step via benzyl chloride and nitrile intermediates Chlorination, cyanation, condensation, hydrolysis, oxidation Thionyl chloride, KCN, acids, oxidants Multi-step, various temps Well-established, versatile Moderate to high
Sulfonate intermediate coupling without tungsten catalysts Coupling of ethanone intermediate with sulfonate Piperidine base, sulfonate intermediates 40°C, 16 h, one-pot possible Safer, avoids explosive oxidants High
Grignard addition to 6-methylpyridine-3-carboxylic ester Grignard formation and addition Alkylmagnesium halides, THF 40-70°C, 30-120 min High yield, avoids tungsten 78-88% molar
Hydration of 5-ethynyl-2-methylpyridine Acid-catalyzed hydration Sulfuric acid, toluene 50-80°C, 2-16 h High yield, efficient >90% molar

Research Discoveries and Industrial Relevance

  • The avoidance of tungsten-based catalysts and hazardous oxidants in recent processes addresses safety and environmental concerns in industrial production.
  • Use of sulfonate intermediates with sulfur in the correct oxidation state streamlines synthesis by eliminating final oxidation steps.
  • The hydration of alkynyl pyridine derivatives represents a high-yield and straightforward route to key intermediates.
  • Grignard reagent methods provide flexibility in modifying the alkyl substituents and can be adapted for scale-up.
  • The compound is a critical intermediate for anti-inflammatory agents, underscoring the importance of efficient and safe synthetic routes.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylsulfanylpyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

1-(6-Methylsulfanylpyridin-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methylsulfanylpyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(6-Methylpyridin-2-yl)ethanone (CAS 6940-57-4)
  • Structure : Methyl (-CH₃) at 6-position, acetyl at 2-position.
  • Properties : Higher hydrophobicity compared to polar sulfanyl/sulfonyl analogs. Widely used as a synthetic intermediate .
1-(6-Methoxypyridin-3-yl)ethanone
  • Structure : Methoxy (-OCH₃) at 6-position, acetyl at 3-position.
  • Key Differences : Methoxy provides resonance donation, increasing pyridine ring electron density. The acetyl group at position 3 alters steric and electronic interactions compared to position 2.
  • Synthesis: Prepared via oxidation of 1-(6-methoxypyridin-3-yl)ethanol using pyridinium dichloromate .
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4)
  • Structure : Methyl at 6-position, acetyl at 3-position, and 4-(methylsulfonyl)phenyl group.
  • Key Differences : The sulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, contrasting with the electron-donating methylsulfanyl group. This compound is a metabolite or impurity of NSAIDs like etoricoxib .

Substituent Chemistry and Bioactivity

Dihydropyrimidinone Derivatives
  • Example: 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone.
  • Structure : Pyrimidine core with sulfanylidene (-S) and acetyl groups.
  • Bioactivity : Demonstrates antibacterial and antifungal properties, highlighting the role of sulfur in biological interactions .
Isoquinoline Alkaloids
  • Example: 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone.
  • Structure: Isoquinoline core with methoxy and prenyl groups.
  • Contrast: The isoquinoline system offers distinct π-π stacking and hydrogen-bonding capabilities compared to pyridine derivatives .

Structural and Functional Implications

  • Electronic Effects : Methylsulfanyl donates electrons inductively, while sulfonyl withdraws electrons, drastically altering reactivity and binding affinity.
  • Positional Isomerism : Acetyl at position 2 (ortho to nitrogen) vs. position 3 (meta) affects hydrogen bonding and steric interactions with biological targets.
  • Sulfur’s Role : Sulfur-containing groups (e.g., -SCH₃, -SO₂CH₃) enhance membrane permeability but may increase metabolic oxidation susceptibility .

Q & A

Q. What are the key synthetic routes for preparing 1-(6-Methylsulfanylpyridin-2-yl)ethanone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation, where a pyridine derivative (e.g., 6-methylsulfanylpyridine) reacts with acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃. Temperature control (typically 0–25°C) and solvent selection (e.g., dichloromethane) are critical to avoid over-acylation or side reactions . For regioselectivity, the methylsulfanyl group at the 6-position directs electrophilic substitution to the 2-position of the pyridine ring. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >90% purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • NMR : The acetyl group (C=O) appears as a singlet at ~200–210 ppm in 13C^{13}\text{C} NMR, while the pyridine ring protons show distinct splitting patterns (e.g., H-3 and H-5 as doublets at δ 7.2–8.0 ppm in 1H^{1}\text{H} NMR) .
  • Mass Spectrometry : A molecular ion peak at m/z 181 (C₈H₉NOS⁺) confirms the molecular formula. Fragmentation patterns (e.g., loss of CH₃S•) validate substituent positions .

Q. What are the primary physicochemical properties of this compound relevant to experimental design?

  • LogP : Predicted ~2.1 (moderate lipophilicity), suggesting solubility in polar aprotic solvents (e.g., DMSO, acetone) .
  • Thermal Stability : Decomposes above 250°C, necessitating low-temperature storage for long-term stability .
  • Boiling Point : Estimated ~315–320°C at 760 mmHg, requiring vacuum distillation for purification .

Advanced Research Questions

Q. How does the methylsulfanyl group influence reactivity in substitution or oxidation reactions?

The methylsulfanyl (–SMe) group acts as an electron-donating substituent, activating the pyridine ring toward electrophilic attack. For example:

  • Oxidation : Reaction with H₂O₂ or mCPBA converts –SMe to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃), altering electronic properties and hydrogen-bonding capacity .
  • Nucleophilic Substitution : –SMe can be displaced by stronger nucleophiles (e.g., NaN₃) under mild conditions (40–60°C in DMF), yielding azide derivatives for click chemistry applications .

Q. What strategies mitigate contradictory data in biological activity studies?

  • Dose-Dependent Effects : Inconsistent antimicrobial results (e.g., MIC values) may arise from solubility limitations. Use DMSO stock solutions ≤1% (v/v) to avoid cytotoxicity .
  • Enzyme Assay Interference : The acetyl group may chelate metal ions in assay buffers. Include control experiments with EDTA to validate target-specific inhibition .

Q. How can computational methods predict binding interactions with biological targets?

  • Molecular Docking : The acetyl group forms hydrogen bonds with active-site residues (e.g., Tyr or Ser in kinase pockets), while the pyridine ring engages in π-π stacking with aromatic residues .
  • MD Simulations : Simulations (e.g., 100 ns in GROMACS) reveal conformational stability of the compound in hydrophobic binding pockets .

Methodological Guidance

Q. What analytical workflows resolve ambiguities in reaction mechanisms?

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., D₃C–SMe) to identify rate-determining steps in substitution reactions .
  • LC-MS Monitoring : Track intermediates in real-time (e.g., during oxidation) to distinguish parallel vs. sequential pathways .

Q. How to optimize regioselectivity in derivatization reactions?

  • Protecting Groups : Temporarily block the acetyl group (e.g., as a ketal) to direct functionalization to the pyridine ring .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions (e.g., 100°C, 30 min, 80% yield) by reducing side-product formation .

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